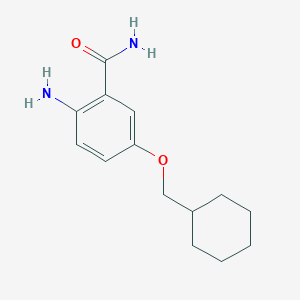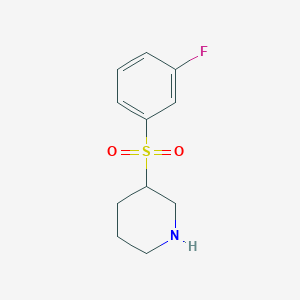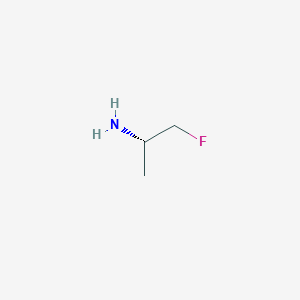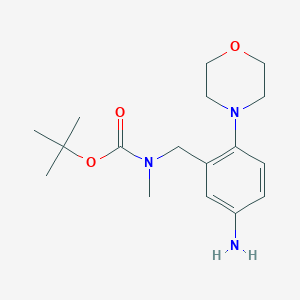
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) is a synthetic steroid derivative. This compound is characterized by its unique cyclic structure, which includes a pregnane backbone and an acetal linkage formed with 1,2-ethanediol. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) typically involves the following steps:
Starting Material: The synthesis begins with pregnane-3,20-dione.
Formation of Acetal: The key step involves the reaction of pregnane-3,20-dione with 1,2-ethanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the cyclic acetal.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetal group can be hydrolyzed under acidic conditions to regenerate the original ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are used for hydrolysis.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Regeneration of pregnane-3,20-dione.
Scientific Research Applications
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with steroid receptors and enzymes involved in hormone metabolism.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pregnane-3,20-dione: The parent compound without the acetal linkage.
Progesterone: A naturally occurring steroid hormone with similar structural features.
Corticosterone: Another steroid hormone with a similar backbone but different functional groups.
Uniqueness
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) is unique due to its cyclic acetal structure, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can influence its stability, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C23H36O3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H36O3/c1-21-10-8-16(24)14-15(21)4-5-17-18-6-7-20(23(3)25-12-13-26-23)22(18,2)11-9-19(17)21/h15,17-20H,4-14H2,1-3H3 |
InChI Key |
VFBOQACQHXYULH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C5(OCCO5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)](/img/structure/B12089355.png)

![Benzoic acid, 2-[(2-iodophenyl)amino]-](/img/structure/B12089375.png)
![(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B12089377.png)









